![molecular formula C12H16ClFN2O B3021414 1-[(3-Fluorophenyl)acetyl]piperazine CAS No. 926226-12-2](/img/structure/B3021414.png)
1-[(3-Fluorophenyl)acetyl]piperazine
Overview
Description
“1-[(3-Fluorophenyl)acetyl]piperazine” is a chemical compound with the molecular formula C12H15FN2O . It’s a derivative of piperazine, a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
There are several synthetic routes for piperazine derivatives. The most common method involves the reaction of diethanolamine with m-chloroaniline . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of “1-[(3-Fluorophenyl)acetyl]piperazine” consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. Attached to this ring is a 3-fluorophenyl acetyl group .Physical And Chemical Properties Analysis
The average mass of “1-[(3-Fluorophenyl)acetyl]piperazine” is 222.259 Da, and its monoisotopic mass is 222.116837 Da .Scientific Research Applications
Therapeutic Potential and Drug Design
Piperazine derivatives, including 1-[(3-Fluorophenyl)acetyl]piperazine, have shown a wide range of therapeutic applications due to their versatility in drug design. These compounds have been investigated for their potential in treating various diseases, benefiting from the structural adaptability of the piperazine nucleus. The slight modifications in the substitution pattern on the piperazine ring can significantly alter the medicinal potential of the resultant molecules, leading to advancements in pharmacophore exploration for diverse therapeutic areas such as central nervous system (CNS) disorders, cancer, cardiovascular diseases, and microbial infections.
CNS Agents and Antidepressants : Piperazine-based molecules have been extensively utilized in the development of CNS agents and antidepressants. The presence of a piperazine substructure is a common feature in many marketed antidepressants, indicating its critical role in enhancing CNS pharmacokinetics and specific binding conformations of these agents. Research has highlighted the significance of piperazine moieties in rationalizing the design of novel antidepressants, showcasing their contribution beyond merely affecting the CNS pharmacokinetic profile (Rathi et al., 2016; Kumar et al., 2021).
Antimicrobial and Antitubercular Activities : Piperazine derivatives have been acknowledged for their antimicrobial and antitubercular activities. The structural framework of piperazine, when utilized as a vital building block, has led to the development of potent molecules against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This showcases the potential of piperazine-based compounds in addressing the challenges of drug resistance in tuberculosis treatment (Girase et al., 2020).
Cardiovascular and Cytoprotective Effects : The application of piperazine derivatives extends to the treatment of cardiovascular diseases. For example, ranolazine, a piperazine derivative, has been approved for the treatment of chronic stable angina pectoris. Its mechanism, though not fully understood, does not rely on changes in blood pressure or heart rate, indicating a unique pathway for its antianginal and anti-ischemic effects (Siddiqui & Keam, 2006). Additionally, piperazine compounds have been explored for their cytoprotective actions, suggesting their potential in developing therapies that offer protection against cellular damage without major side effects (Cargnoni et al., 1999).
Environmental and Bioactivity Applications : Beyond pharmaceutical applications, piperazine derivatives have been utilized in environmental technologies, such as in the development of nanofiltration membranes. These membranes, featuring a crumpled polyamide layer with piperazine-based NF membranes, demonstrate enhanced separation performance, indicating the versatility of piperazine compounds in various scientific and technological fields (Shao et al., 2022).
Safety and Hazards
properties
IUPAC Name |
2-(3-fluorophenyl)-1-piperazin-1-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c13-11-3-1-2-10(8-11)9-12(16)15-6-4-14-5-7-15/h1-3,8,14H,4-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMOQPWOZJNGSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluorophenyl)acetyl]piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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